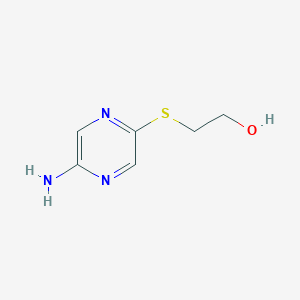

2-(5-Aminopyrazin-2-ylthio)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(5-aminopyrazin-2-yl)sulfanylethanol |

InChI |

InChI=1S/C6H9N3OS/c7-5-3-9-6(4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8) |

InChI Key |

QNXXWYAGRQXYDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)SCCO)N |

Origin of Product |

United States |

Contextualizing Pyrazine Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

Pyrazine (B50134) and its derivatives are a cornerstone of modern heterocyclic chemistry, recognized for their wide-ranging applications in both organic synthesis and medicinal chemistry. nih.govtandfonline.com The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a valuable scaffold in the development of biologically active compounds. nih.govmdpi.com

Pyrazine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govtandfonline.com This has led to their incorporation into several clinically significant drugs. nih.gov The unique electronic properties of the pyrazine ring, characterized by its electron-withdrawing nature, influence the reactivity and biological interactions of the molecules in which it is found. nih.gov In organic synthesis, the pyrazine core provides a versatile platform for a variety of chemical transformations, including coupling reactions, which allow for the construction of complex molecular architectures. tandfonline.com

Table 1: Prominent Pyrazine-Containing Therapeutic Agents

| Drug Name | Therapeutic Use |

|---|---|

| Bortezomib | Anticancer (Multiple Myeloma) nih.gov |

| Pyrazinamide | Antitubercular nih.gov |

| Amiloride | Diuretic nih.gov |

| Paritaprevir | Antiviral (Hepatitis C) nih.gov |

Elucidating the Significance of Thioether Moieties in Heterocyclic Compound Design

The thioether group (R-S-R'), a sulfur-containing functional group, plays a crucial role in the design and function of numerous organic molecules, particularly within the realm of medicinal chemistry. tandfonline.com Organosulfur compounds, including those with thioether linkages, are present in a significant portion of small-molecule pharmaceuticals. tandfonline.com

Strategic Positioning of 2 5 Aminopyrazin 2 Ylthio Ethanol Within Relevant Chemical Scaffolds

Precursor Synthesis and Reactant Selection for the Core Structure

The assembly of the target molecule hinges on the availability of two key building blocks: a nucleophilic pyrazine (B50134) thiol and an electrophilic ethanol derivative.

Synthesis of 5-Aminopyrazine-2-thiol and its Functionalized Equivalents

The principal pyrazine precursor is 5-aminopyrazine-2-thiol. Its synthesis is a critical first step. While specific high-yield syntheses for this exact compound are not extensively detailed in the provided results, general principles for the synthesis of aminopyrazoles, which can be analogous to aminopyrazines, often involve the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through a hydrazone intermediate that subsequently cyclizes. nih.gov For pyrazines, a common route involves the reaction of α-amino nitriles with α,β-dicarbonyl compounds.

Functionalized equivalents can be prepared to introduce specific properties into the final molecule. The reactivity of 5-aminopyrazoles, for instance, is well-documented, with the molecule possessing multiple nucleophilic and electrophilic sites that allow for the construction of various fused heterocyclic rings. beilstein-journals.org

Preparation of 2-Haloethanol or Analogous Electrophilic Reagents

The second key reactant is an electrophilic two-carbon unit that introduces the hydroxyethyl (B10761427) group. 2-Haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, are common choices for this role. These reagents are commercially available or can be prepared through standard organic transformations. For instance, the reaction of ethylene (B1197577) oxide with the corresponding hydrogen halide is a direct method for their synthesis.

Strategies for the Formation of the Thioether Linkage

The crucial step in the synthesis of this compound is the formation of the sulfur-carbon bond, creating the thioether linkage.

Nucleophilic Substitution Reactions with Halogenated Ethanol Derivatives

The most direct and widely employed method for forming the thioether bond is through a nucleophilic substitution reaction. organic-chemistry.orgmasterorganicchemistry.com In this approach, the sulfur atom of 5-aminopyrazine-2-thiol, acting as a nucleophile, attacks the electrophilic carbon of a 2-haloethanol. youtube.com This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. masterorganicchemistry.com The choice of solvent is important, with polar aprotic solvents often favoring the SN2 mechanism. youtube.com

The reaction generally proceeds via an SN2 mechanism, especially with primary halides like 2-bromoethanol, leading to the displacement of the halide and the formation of the desired thioether. youtube.com

Table 1: Reaction Parameters for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Mechanism |

| 5-Aminopyrazine-2-thiol | 2-Bromoethanol | Sodium Hydroxide | Ethanol | SN2 |

| 5-Aminopyrazine-2-thiol | 2-Chloroethanol | Potassium Carbonate | DMF | SN2 |

Alternative Coupling Approaches for Sulfur-Carbon Bond Formation

While nucleophilic substitution is common, other methods for C-S bond formation exist. These can be particularly useful if the primary reactants are not suitable or if alternative reaction conditions are desired. Some alternative strategies include:

Thiol-ene reactions: This involves the addition of a thiol across a double bond, often initiated by light. organic-chemistry.org

Metal-catalyzed cross-coupling reactions: Palladium or copper catalysts can be used to couple thiols with various partners, although this is more common for aryl-S bond formation. researchgate.net

Reaction with epoxides: The thiolate anion can also open an epoxide ring, such as ethylene oxide, to directly form the 2-hydroxyethylthioether. This method avoids the use of halogenated reactants.

Multi-Step Synthetic Sequences and Chemo-selectivity Considerations

To achieve the desired reaction at the sulfur atom, several strategies can be employed:

pH control: The acidity of the thiol (pKa ~7-8) is generally lower than that of the protonated amino group. By carefully controlling the pH, it is possible to selectively deprotonate the thiol, making it the more potent nucleophile.

Protecting groups: The amino group can be temporarily protected with a suitable protecting group to prevent it from reacting. The protecting group is then removed in a later step.

Reaction conditions: The choice of solvent and temperature can also influence the selectivity of the reaction.

The development of efficient multi-step syntheses is crucial for producing not only the parent compound but also a diverse range of derivatives for various applications. google.compearson.com

Optimization of Reaction Conditions, Catalysis, and Purification Techniques

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The optimization of this transformation is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst.

Reaction Conditions:

The reaction generally involves the coupling of a halogenated aminopyrazine, such as 2-amino-5-bromopyrazine (B17997), with 2-mercaptoethanol (B42355). The selection of the solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dioxane are often employed to facilitate the dissolution of the reactants and promote the SNAr reaction. In some cases, alcoholic solvents like ethanol or n-propanol can also be effective, particularly when using a strong base. researchgate.net

The choice of base is another important factor. Inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used to deprotonate the thiol, forming the more nucleophilic thiolate anion. researchgate.net The reaction temperature can vary, with some reactions proceeding at room temperature while others may require heating to achieve a reasonable reaction rate. researchgate.net

A plausible synthetic route starting from the commercially available 2-aminopyrazine (B29847) (5049-61-6) would involve an initial halogenation step. sigmaaldrich.com For instance, bromination of 2-aminopyrazine can yield 2-amino-5-bromopyrazine or 2-amino-3,5-dibromopyrazine, depending on the reaction conditions and the amount of brominating agent used. google.comthieme.de The subsequent reaction with 2-mercaptoethanol in the presence of a suitable base would then yield the target compound.

Catalysis:

While many SNAr reactions for the synthesis of thioethers can proceed without a catalyst, transition-metal catalysis, particularly with palladium, has been explored for C-S bond formation. thieme-connect.de However, for electron-deficient systems like pyrazine, a catalyst may not always be necessary. In instances where the halogenated pyrazine is less reactive, the use of a palladium catalyst in the presence of a suitable ligand, such as a Josiphos-type ligand, could be beneficial. thieme-connect.de

Purification Techniques:

Purification of the final product and its derivatives often involves chromatographic methods. Given the polar nature of the amino and hydroxyl groups, silica (B1680970) gel chromatography is a common choice. A gradient elution system, for example, starting with a non-polar solvent like dichloromethane (B109758) and gradually increasing the polarity with methanol, can be effective. google.com To neutralize residual acid and prevent protonation of the basic aminopyrazine ring, a small amount of a weak base like aqueous ammonia (B1221849) is sometimes added to the eluent. google.com For aminopyridine derivatives, which are structurally similar, cation-exchange chromatography has been shown to be an efficient purification method for removing excess reagents and byproducts. nih.gov

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 2-((5-Aminopyrazin-2-yl)thio)ethanol

| Entry | Halogenated Pyrazine | Base | Solvent | Temperature (°C) | Catalyst | Proposed Outcome |

| 1 | 2-Amino-5-bromopyrazine | K2CO3 | DMF | 80 | None | Moderate to good yield |

| 2 | 2-Amino-5-bromopyrazine | Cs2CO3 | Dioxane | 100 | None | Potentially higher yield |

| 3 | 2-Amino-5-chloropyrazine | NaH | THF | Room Temp | None | Reaction may be sluggish |

| 4 | 2-Amino-5-chloropyrazine | K2CO3 | DMF | 120 | Pd(OAc)2 / Josiphos | Improved yield for less reactive chloride |

Design and Synthesis of Functionalized this compound Analogues

The amino group on the pyrazine ring serves as a convenient handle for further functionalization, allowing for the synthesis of a diverse range of analogues.

Acylation:

A common modification is the acylation of the 5-amino group to form amides. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). youtube.com This reaction is typically carried out in an aprotic solvent such as dichloromethane or THF. A variety of acylating agents can be used to introduce different functional groups, thereby modulating the physicochemical properties of the parent compound. The use of two equivalents of the amine may be necessary, with one acting as the nucleophile and the second as a base to neutralize the generated acid. youtube.com

Other Modifications:

Beyond acylation, other modifications of the aminopyrazine ring can be envisioned. For instance, the amino group could be a precursor for diazotization reactions, followed by substitution to introduce a range of other functionalities.

Table 2: Examples of Reagents for Aminopyrazine Ring Modification

| Modification Type | Reagent Class | Specific Example | Resulting Functional Group |

| Acylation | Acyl Chloride | Acetyl chloride | N-acetylamino |

| Acylation | Acid Anhydride | Acetic anhydride | N-acetylamino |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-tosylamino |

| Alkylation | Alkyl Halide | Methyl iodide | N-methylamino (potentially di-alkylation) |

Derivatization of the Ethanol Moiety

The primary hydroxyl group of the ethanol side chain offers another site for structural diversification.

Etherification:

The hydroxyl group can be converted to an ether through various methods. The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, followed by reaction with an alkyl halide. rsc.org Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of symmetrical ethers, though this is less controlled for producing unsymmetrical ethers from two different alcohols. rsc.org Reductive etherification, using a carbonyl compound and a reducing agent, presents another route to ether derivatives.

Esterification:

Esterification of the primary alcohol can be readily achieved by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by reaction with an acyl chloride or acid anhydride in the presence of a base. This allows for the introduction of a wide array of ester functionalities. The use of an enzymatic catalyst, such as a lipase, can also be employed for selective esterification under milder conditions. nih.gov

Table 3: Examples of Reagents for Ethanol Moiety Derivatization

| Derivatization Type | Reagent Class | Specific Example | Resulting Functional Group |

| Etherification | Alkyl Halide (Williamson) | Methyl iodide | Methoxy |

| Etherification | Alkyl Halide (Williamson) | Benzyl bromide | Benzyloxy |

| Esterification | Acyl Chloride | Benzoyl chloride | Benzoyl ester |

| Esterification | Carboxylic Acid (Fischer) | Acetic acid | Acetyl ester |

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational frequencies include:

N-H stretching: The primary amine (-NH2) group on the pyrazine ring would typically show symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

O-H stretching: The hydroxyl (-OH) group of the ethanol moiety would present a broad absorption band, generally in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. researchgate.net

C-H stretching: Aromatic C-H stretching from the pyrazine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed in the 2850-2960 cm⁻¹ range.

C=N and C=C stretching: The pyrazine ring would display characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-O stretching: The stretching vibration of the C-O bond in the ethanol group is expected to produce a strong peak between 1000 and 1260 cm⁻¹. researchgate.netshimadzu.com

C-S stretching: The carbon-sulfur bond would exhibit a weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

The precise positions and intensities of these bands can provide valuable information about the electronic environment and intermolecular interactions of the functional groups within the molecule. For instance, the broadness of the O-H and N-H bands can indicate the extent of hydrogen bonding in the solid state or in solution. docbrown.info

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 |

| Pyrazine Ring | Aromatic C-H Stretch | 3000-3100 |

| Ethyl Group | Aliphatic C-H Stretch | 2850-2960 |

| Pyrazine Ring | C=N, C=C Stretch | 1400-1600 |

| Ethanol Group | C-O Stretch | 1000-1260 |

| Thioether (-S-) | C-S Stretch | 600-800 |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the proton.

Pyrazine Protons: The protons on the pyrazine ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (if any) would confirm their positions on the ring.

Amine Protons: The protons of the -NH₂ group would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Ethyl Protons: The two methylene (B1212753) groups of the ethanolthio side chain (-S-CH₂-CH₂-OH) would each give rise to a triplet, assuming coupling to each other. The methylene group attached to the sulfur atom (-S-CH₂) would be expected at a different chemical shift than the one attached to the oxygen atom (-CH₂-OH).

Hydroxyl Proton: The -OH proton would appear as a singlet, which can also be broad and its position can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Pyrazine Carbons: The carbon atoms of the pyrazine ring would resonate in the downfield region of the spectrum, typically between 130 and 160 ppm. The carbon atom attached to the sulfur would have a distinct chemical shift compared to the others.

Ethyl Carbons: The two carbon atoms of the ethyl group would appear in the aliphatic region of the spectrum, generally between 20 and 70 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |

| Pyrazine-H | 7.0 - 8.5 | Pyrazine-C | 130 - 160 |

| Amine-H (-NH₂) | Variable (broad) | Ethyl-C (-S-CH₂) | 20 - 40 |

| Ethyl-H (-S-CH₂) | ~2.8 - 3.5 (triplet) | Ethyl-C (-CH₂-OH) | 50 - 70 |

| Ethyl-H (-CH₂-OH) | ~3.5 - 4.0 (triplet) | ||

| Hydroxyl-H (-OH) | Variable (singlet) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful as they first separate the compound from any impurities before it enters the mass spectrometer.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur or oxygen atoms. libretexts.orglibretexts.org

Loss of small molecules: Elimination of stable neutral molecules such as water (H₂O) from the ethanol moiety or ethene (C₂H₄). libretexts.org

Cleavage of the thioether bond: Breaking of the C-S bond, leading to fragments corresponding to the pyrazinylthio and ethanol moieties.

Ring fragmentation: Fragmentation of the pyrazine ring itself.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Potential Structure | Notes |

| [M]⁺ | C₆H₉N₃OS | Molecular Ion |

| [M - H₂O]⁺ | C₆H₇N₃S | Loss of water from the ethanol group |

| [M - C₂H₄O]⁺ | C₄H₅N₃S | Cleavage of the thioethanol side chain |

| [C₄H₄N₃S]⁺ | Aminopyrazinylthio cation | Cleavage of the S-CH₂ bond |

| [C₂H₅O]⁺ | Hydroxyethyl cation | Cleavage of the S-CH₂ bond |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov If suitable single crystals of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

This analysis would confirm the connectivity of the atoms as deduced from other spectroscopic methods and reveal the conformation of the thioethanol side chain relative to the pyrazine ring. Furthermore, it would provide a detailed picture of how the molecules pack in the crystal lattice, which is crucial for understanding its solid-state properties. The crystal system, space group, and unit cell dimensions would be determined, providing a complete structural description of the compound in the solid state.

Application of Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond the core techniques, other advanced analytical methods can provide further insights into the properties of this compound.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, providing experimental verification of the empirical and molecular formula.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the compound, as well as identify phase transitions such as melting and decomposition points.

UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule, particularly those involving the pyrazine ring chromophore. The wavelength of maximum absorption (λmax) can be determined.

The collective data from these advanced analytical techniques provides a robust and comprehensive characterization of this compound, laying the groundwork for further investigation into its chemical reactivity and potential applications.

Chemical Reactivity and Transformation Pathways of 2 5 Aminopyrazin 2 Ylthio Ethanol

Reactions Involving the Pyrazine (B50134) Ring System

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a core feature of 2-(5-Aminopyrazin-2-ylthio)ethanol. The electron-withdrawing nature of the nitrogen atoms influences the ring's reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Reactions on the Heteroaromatic Core

The pyrazine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the deactivating effect of the two nitrogen atoms. youtube.com However, the presence of the activating amino group at the 5-position can facilitate such reactions. Electrophilic substitution, when it occurs, is directed to specific positions on the ring. youtube.combyjus.com For instance, halogenation of 2-aminopyrazine (B29847) can yield mono- or di-halogenated products depending on the reaction conditions. thieme.de

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions can occur, particularly at positions activated by the ring nitrogens. The outcomes of these reactions are often dependent on the nature of the nucleophile and the specific reaction conditions employed.

Coordination Chemistry of the Pyrazine Nitrogen Atoms

The lone pairs of electrons on the pyrazine nitrogen atoms allow them to act as ligands, coordinating with metal ions to form coordination complexes. rsc.orgnih.govscispace.comrsc.org Pyrazine and its derivatives can act as bidentate ligands, bridging two metal centers, or as monodentate ligands. rsc.orgscispace.com The coordination can involve one or both nitrogen atoms of the pyrazine ring. nih.gov Studies on various pyrazine derivatives have shown that they can form stable complexes with transition metals like ruthenium(III), manganese(II), iron(III), cobalt(II), and nickel(II). nih.govscispace.comrsc.org The formation of these complexes can be confirmed using techniques such as FT-IR and UV-Vis spectroscopy. rsc.orgscispace.com The coordination environment around the metal ion is often octahedral. scispace.com

Transformations at the Primary Amino Group

The primary amino group (-NH2) attached to the pyrazine ring is a highly reactive site, readily participating in a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

The primary amino group of this compound can undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. youtube.comlibretexts.org This reaction is often used to protect the amino group or to introduce new functional groups. byjus.com For example, unreactive 2-aminopyrimidine (B69317) can be acetylated by refluxing with an excess of acetic anhydride (B1165640). youtube.com

Alkylation of the amino group can be achieved using alkyl halides. libretexts.orgyoutube.com However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com Reductive alkylation, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, can provide a more controlled method for N-monosubstitution. researchgate.net

Arylation of the amino group introduces an aryl substituent. This can be accomplished through various methods, including reactions with aryl halides or arynes. nih.govacs.orgrsc.orgorganic-chemistry.org Copper-catalyzed N-arylation has been shown to be an effective method for coupling aryl chlorides with aminopyridines. organic-chemistry.org

Participation in Condensation and Cyclization Reactions

The primary amino group is a key participant in condensation reactions, where it reacts with carbonyl compounds like aldehydes and ketones. nih.gov These reactions can lead to the formation of imines (Schiff bases) and can be a crucial step in the synthesis of more complex heterocyclic systems. nih.gov

Furthermore, the amino group can be involved in intramolecular or intermolecular cyclization reactions to form new ring systems. nih.govnih.govresearchgate.netrsc.org For instance, the condensation of 2-hydrazino-3-methylquinoxaline with substituted benzoylacetonitriles leads to the formation of pyrazole (B372694) derivatives which can then undergo further cyclization. rsc.org

Reactivity of the Thioether Linkage

Oxidation Reactions to Sulfoxides and Sulfones

The thioether group in this compound is susceptible to oxidation. Typically, thioethers can be selectively oxidized to either sulfoxides or further to sulfones, depending on the oxidant and reaction conditions.

Common oxidizing agents for the conversion of thioethers to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA). The use of hydrogen peroxide, often in the presence of a catalyst, is also a widely employed method. For the specific substrate, this compound, one would anticipate the formation of 2-((5-aminopyrazin-2-yl)sulfinyl)ethanol.

Further oxidation to the corresponding sulfone, 2-((5-aminopyrazin-2-yl)sulfonyl)ethanol, would require stronger oxidizing conditions, such as the use of excess m-CPBA or other potent oxidizing agents like potassium permanganate. The electron-rich aminopyrazine ring might influence the reactivity of the sulfur atom, potentially facilitating these oxidation reactions.

Table 1: Predicted Oxidation Reactions of this compound

| Starting Material | Product | Predicted Reagents and Conditions |

| This compound | 2-((5-Aminopyrazin-2-yl)sulfinyl)ethanol (Sulfoxide) | 1 eq. m-CPBA, CH₂Cl₂, 0 °C to rt; or NaIO₄, MeOH/H₂O, rt |

| This compound | 2-((5-Aminopyrazin-2-yl)sulfonyl)ethanol (Sulfone) | >2 eq. m-CPBA, CH₂Cl₂, rt; or KMnO₄, AcOH, rt |

Cleavage or Exchange Reactions of the Thioether Bond

The carbon-sulfur bond of the thioether linkage is generally stable but can be cleaved under specific chemical conditions. Reductive cleavage methods, for instance, using dissolving metal reductions (e.g., sodium in liquid ammonia) could potentially break the C-S bond to yield 5-aminopyrazine-2-thiol and ethanol (B145695).

Alternatively, reactions with organometallic reagents or certain Lewis acids can facilitate the cleavage. Given the presence of multiple coordination sites (the pyrazine nitrogens and the amino group), reactions involving metal catalysts would need to be carefully designed to achieve selective cleavage of the thioether bond. Exchange reactions, where the thioethanol group is displaced by another thiol, are also conceivable, likely proceeding through a nucleophilic substitution mechanism at the pyrazine ring, although this would typically require activation of the ring.

Chemical Transformations of the Hydroxyl Group

The primary alcohol functionality in this compound allows for a range of common alcohol transformations.

Esterification and Etherification Reactions

The hydroxyl group is expected to undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides under standard conditions to form the corresponding esters. Catalysts such as a strong acid (for carboxylic acids) or a base like pyridine (B92270) or triethylamine (B128534) (for acid chlorides/anhydrides) would likely be employed.

Etherification could be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Predicted Transformations of the Hydroxyl Group

| Reaction Type | Reactant | Predicted Product |

| Esterification | Acetic Anhydride, Pyridine | 2-(5-Aminopyrazin-2-ylthio)ethyl acetate |

| Etherification | 1. NaH; 2. Methyl Iodide | 2-(5-Aminopyrazin-2-ylthio)ethoxymethane |

Oxidation of the Primary Alcohol Functionality

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the outcome. Milder, more controlled oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would be expected to yield the aldehyde, 2-(5-aminopyrazin-2-ylthio)acetaldehyde.

Stronger oxidizing agents, such as potassium permanganate, chromic acid (Jones reagent), or nitric acid, would likely lead to the formation of the carboxylic acid, (5-aminopyrazin-2-ylthio)acetic acid. It is important to note that the thioether sulfur is also susceptible to oxidation under these strong conditions, potentially leading to a mixture of products or the sulfonyl carboxylic acid if conditions are harsh enough.

Mechanistic Investigations of Key Chemical Transformations

As there are no specific studies on this compound, any discussion of reaction mechanisms remains speculative and based on general textbook examples.

For the oxidation of the thioether , the mechanism with a peroxy acid like m-CPBA would involve a nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid.

The esterification of the hydroxyl group with an acid chloride would proceed via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the acid chloride.

The oxidation of the primary alcohol with a chromium(VI) reagent like PCC involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton from the carbon bearing the oxygen and the chromium species to form the aldehyde.

Computational and Theoretical Investigations of 2 5 Aminopyrazin 2 Ylthio Ethanol

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and stability of molecules. By solving approximations of the Schrödinger equation, DFT can calculate various molecular properties that are crucial for understanding reactivity and intermolecular interactions. For a molecule like 2-(5-Aminopyrazin-2-ylthio)ethanol, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, properties like the distribution of electrons and orbital energies can be analyzed.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. In contrast, a large gap indicates high stability and low reactivity. For analogous compounds like pyrazine (B50134) derivatives, FMO analysis helps identify which parts of the molecule are most likely to participate in chemical reactions. For instance, in studies of pyrazine carbothioamides, the electronic properties of substituents were found to be critical for their biological activity, a factor directly related to the energies and distributions of the frontier orbitals. nih.gov

While specific calculations for this compound are not publicly available, a hypothetical FMO analysis would likely show the HOMO localized around the electron-rich aminopyrazine ring and the sulfur atom, highlighting these areas as potential sites for electrophilic attack. The LUMO would likely be distributed across the pyrazine ring system, indicating its capacity to accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aminopyridine Derivative (Note: This data is for an analogous compound and serves for illustrative purposes only.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -1.50 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.75 | Energy difference; indicator of chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to attracting electrophiles (e.g., lone pairs on nitrogen or oxygen atoms). Blue regions represent positive electrostatic potential, which are electron-poor and attract nucleophiles (e.g., hydrogen atoms attached to electronegative atoms).

For this compound, an MEP analysis would likely reveal a negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the amino group, as well as the oxygen of the hydroxyl group. These sites represent likely points for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amino group would exhibit a positive potential (blue), marking them as hydrogen bond donor sites. This information is crucial for predicting how the molecule might interact with a biological target, such as the active site of an enzyme.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these motions, researchers can gain insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, the thioether linkage and the ethanol (B145695) side chain allow for considerable rotational freedom. MD simulations could explore the different stable conformations (rotamers) the molecule can adopt in an aqueous environment. The simulations would track the trajectory of each atom, revealing the most probable shapes of the molecule and the dynamics of its interaction with surrounding water molecules. This provides a dynamic picture of its behavior that static quantum chemical calculations cannot capture, which is essential for understanding how it might fit into a receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related derivatives, researchers can identify which functional groups are essential for activity and which can be modified to enhance potency or reduce side effects.

While specific SAR studies on this compound are not documented, research on related aminopyrazine derivatives offers valuable insights. For instance, studies on coelenteramine, an aminopyrazine with a p-hydroxyphenyl group, found that both the amino group and the phenol (B47542) moiety were crucial for its antioxidant properties. researchgate.net This suggests that the amino group on the pyrazine ring of this compound is likely a key feature for its potential biological activities.

Table 2: General SAR Findings from Related Aminopyrazine Studies

| Structural Moiety/Property | Influence on Activity | Reference |

| 2-Amino Group | Often essential for antioxidant or other biological activities. | researchgate.net |

| Substituents on Pyrazine Ring | Size and electronic properties significantly affect biological potency. | nih.gov |

| Lipophilicity | Can influence the rate of lipid peroxidation inhibition. | researchgate.net |

| Thiol-Trapping Moiety | The presence of a Michael acceptor can correlate with antiprotozoal activity. | mdpi.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a docking study involving this compound, the compound would be virtually placed into the active site of a target protein. A scoring function then estimates the binding affinity, or strength of the interaction, based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Studies on related aminopyridine derivatives have successfully used molecular docking to predict their binding modes. For example, docking studies have shown how these compounds can form hydrogen bonds and other interactions with the active sites of bacterial enzymes or cancer-related proteins like beta-catenin. mdpi.comnih.gov For this compound, docking could predict its potential to inhibit specific enzymes. The amino group and the hydroxyl group would be expected to act as key hydrogen bond donors and acceptors, anchoring the molecule within the receptor's binding pocket.

Table 3: Illustrative Docking Results for a Related Aminopyridine Derivative Against a Bacterial Protein Target (Note: Data is for an analogous compound and serves for illustrative purposes only.)

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -7.5 | A lower score indicates a stronger predicted binding affinity. |

| Interacting Residues | TYR 101, SER 222 | Amino acids in the protein's active site that form key interactions. |

| Key Interactions | Hydrogen bond with SER 222; Pi-Pi stacking with TYR 101 | Specific non-covalent bonds that stabilize the ligand-protein complex. |

Computational Prediction of Reaction Mechanisms and Pathways

For this compound, this methodology could be applied to predict its metabolic fate or its mechanism of action if it acts as an inhibitor by forming a covalent bond with its target. For example, a common reaction involving amino-heterocycles is the formation of a Schiff base (an imine) with an aldehyde or ketone. Computational studies on the transimination reaction in enzymes show that this process typically involves the formation of a tetrahedral intermediate. nih.gov A similar approach could model the reaction of the amino group of this compound with a biological carbonyl group, calculating the energy barriers for each step and identifying the rate-limiting step of the proposed mechanism.

Emerging Research Applications and Future Directions for 2 5 Aminopyrazin 2 Ylthio Ethanol Derivatives

Foundational Studies in Medicinal Chemistry Research

Derivatives of 2-(5-Aminopyrazin-2-ylthio)ethanol have become a focal point in medicinal chemistry due to their versatile biological activities. These compounds are being extensively studied for their potential therapeutic applications, ranging from enzyme inhibition to anticancer effects.

Elucidation of Enzyme Inhibitory Mechanisms (e.g., Acetylcholinesterase Inhibition)

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease (AD) as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov A decrease in cholinergic neurotransmission is a key factor in the progression of AD. nih.gov Research into novel AChE inhibitors is ongoing, with a focus on developing compounds with improved efficacy and fewer side effects.

While direct studies on this compound's effect on acetylcholinesterase are not extensively documented in the provided results, the broader class of pyrimidine (B1678525) and pyrazole (B372694) derivatives, to which it is structurally related, has shown significant activity. For instance, various 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, with some compounds showing excellent inhibitory activity. mdpi.com Similarly, certain 2-thiopyrimidine derivatives have demonstrated inhibitory activity against protein kinases like CDK-1. nih.gov The development of multi-target-directed ligands that combine AChE inhibitory functions with other beneficial activities is an active area of research. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Heterocyclic Compounds

| Compound Class | Enzyme Inhibited | Notable Findings |

| 2-Aminopyrimidine derivatives | β-Glucuronidase | Some derivatives showed excellent inhibitory activity with low IC50 values. mdpi.com |

| 2-Thiopyrimidine derivatives | Protein Kinases (CDK-1) | Moderate activity against CDK-1 was observed for some derivatives. nih.gov |

| Phthalimide-based compounds | Acetylcholinesterase | A series of new derivatives showed potential as AChE inhibitors. nih.gov |

In Vitro Studies on Antimicrobial and Antiprotozoal Activities

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. nih.govjapsonline.com Ethanolic extracts of various plants have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.comresearchgate.net

Derivatives of pyrazoles and pyrimidines have been a source of compounds with notable antimicrobial properties. For example, the alcoholic extract of Daphne mucronata, which contains various bioactive compounds, has shown potent antibacterial effects, particularly against Streptococcus mutans. nih.gov Similarly, ethanolic extracts from plants like Punica granatum have exhibited broad-spectrum antibacterial activity. japsonline.com

While specific studies on the antiprotozoal activity of this compound derivatives are not detailed in the provided results, the general antimicrobial potential of the pyrazine (B50134) and thioether moieties suggests this as a promising area for future investigation.

Table 2: Antimicrobial Activity of Related Compounds and Extracts

| Compound/Extract | Target Organism(s) | Key Findings |

| Alcoholic extract of Daphne mucronata | Streptococcus mutans, Staphylococcus epidermidis | High antimicrobial potential, with S. mutans being the most sensitive. nih.gov |

| Ethanolic extract of Larrea tridentata | Staphylococcus aureus | Showed antibacterial activity, particularly when extracted with 40% ethanol (B145695) or higher. nih.gov |

| Ethanolic extracts of five Tunisian plants | Gram-positive and Gram-negative bacteria | Extracts inhibited bacterial growth in a concentration-dependent manner. mdpi.com |

| Ethanolic extract of Punica granatum bark | Staphylococcus aureus, Pseudomonas aeruginosa | Demonstrated strong in vitro antibacterial activity. japsonline.com |

Investigations into Anticancer Modulatory Effects (in vitro)

The development of novel anticancer agents is a major focus of medicinal chemistry. nih.gov Derivatives of 5-aminopyrazoles (5APs) have been designed and synthesized to explore their potential to interfere with tumorigenesis. researchgate.netnih.gov These compounds have been tested for their cell growth inhibitory properties using assays like the MTT assay. researchgate.netnih.gov

Studies on 5-aminopyrazole derivatives have shown that they can act as promising anti-proliferative agents, capable of suppressing the growth of specific cancer cell lines. researchgate.netnih.gov For example, some 5APs have demonstrated the ability to inhibit the growth of various cancer cell lines. researchgate.net The cytotoxic effects of related compounds, such as perillyl alcohol and its metabolites, have also been investigated against cancer cell lines like A549 and HepG2. nih.govresearchgate.net Dual inhibitors of COX-2 and 5-LOX have also shown higher cytotoxicity against various cancer cell lines compared to existing drugs. mdpi.com

Table 3: In Vitro Anticancer Activity of Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Notable Findings |

| 5-Aminopyrazole derivatives | Various cancer cell lines | Emerged as promising anti-proliferative agents. researchgate.netnih.gov |

| Dehydroperillic acid (metabolite of perillyl alcohol) | A549 (lung carcinoma) | Found to be effective and selective against this cell line. nih.gov |

| Dual COX-2 and 5-LOX inhibitors | Colorectal and pancreatic carcinoma | Showed higher cytotoxicity than corresponding clinical drugs. mdpi.com |

Exploration of Neuroprotective and Antioxidant Properties

Neuroprotective agents are sought after for their potential to treat neurodegenerative diseases. nih.gov Oxidative stress is a key mechanism contributing to neuronal damage in various conditions, including ethanol-induced apoptosis. nih.gov Antioxidants have been shown to offer neuroprotection by mitigating the effects of reactive oxygen species (ROS). nih.govnih.gov

Derivatives of 5-aminopyrazoles have been investigated for their antioxidant properties, with some showing interesting in vitro radical scavenging capabilities. researchgate.netnih.govmdpi.com The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govmdpi.compensoft.net For instance, certain 5-aminopyrazole derivatives have demonstrated notable antioxidant activity, and some have been found to inhibit ROS production in platelets. researchgate.netnih.gov Similarly, ethanolic extracts from various natural sources are known to possess high antioxidant activity due to their rich content of phenolic compounds. ekb.eg

Table 4: Antioxidant and Neuroprotective Properties of Related Compounds

| Compound/Extract | Property Investigated | Key Findings |

| 5-Aminopyrazole derivatives | Antioxidant, ROS inhibition | Showed interesting in vitro radical scavenging and inhibited ROS production. researchgate.netnih.gov |

| N-acetylcysteine (NAC) and melatonin | Neuroprotection against ethanol-induced apoptosis | Prevented the increase in apoptosis in ethanol-treated neurons. nih.gov |

| 2-(Ethylthio)benzohydrazone derivatives | Antioxidant | Screened for in vitro antioxidant activities using DPPH and FRAP assays. nih.gov |

| Ethanolic extracts of various plants | Antioxidant | High antioxidant activity attributed to phenolic content. ekb.eg |

Contributions to Materials Science and Supramolecular Chemistry

Beyond its biological applications, the structural features of this compound and its derivatives make them valuable in the field of materials science.

Utility as Ligands in Coordination Chemistry

The pyridine (B92270) ring within the pyrazine structure acts as a Lewis base, capable of coordinating with transition metal ions through the lone pair of electrons on its nitrogen atom. The presence of substituents like the amino group can enhance the electron density of the ring, thereby increasing its affinity for metal binding. Furthermore, the ethanolamine (B43304) portion of the molecule, with its hydroxyl and amino groups, allows for chelation, forming stable ring structures with metal ions. nih.gov

This ability to act as a ligand for metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties. The synthesis and characterization of such materials are an active area of research, with potential applications in catalysis, gas storage, and sensing.

Potential in Designing Self-Assembled Systems

The molecular architecture of this compound, which incorporates a pyrazine ring, an amino group, a thioether linkage, and a terminal hydroxyl group, provides a rich platform for the design of intricate self-assembled systems. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is known to participate in the formation of complex supramolecular structures. nih.govresearchgate.net The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group) allows for a variety of intermolecular interactions.

These interactions, including hydrogen bonding and π-π stacking of the pyrazine rings, can direct the spontaneous organization of molecules into well-defined, higher-order structures such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The thioether and ethanol moieties introduce additional flexibility and potential coordination sites, which can be exploited to fine-tune the resulting supramolecular architectures. The interplay of these non-covalent forces is crucial for achieving controlled self-assembly, a key principle in the development of advanced materials with tailored properties. The potential for forming such organized structures opens avenues for applications in areas like crystal engineering, and the development of porous materials. researchgate.net

Catalytic Applications in Organic Synthesis

The functional groups present in this compound also suggest its potential utility as a ligand in catalysis. The nitrogen atoms of the pyrazine ring, the amino group, and the sulfur atom of the thioether linkage can all act as coordination sites for metal ions. bohrium.comrsc.orgnih.gov This multi-dentate character allows for the formation of stable metal complexes with a variety of transition metals.

These metal complexes could find applications as catalysts in a range of organic transformations. For instance, aminopyridine-stabilized group-IV metal complexes have shown significant catalytic activity in olefin polymerization. researchgate.net By analogy, metal complexes of this compound could exhibit interesting catalytic properties. The electronic properties of the pyrazine ring, coupled with the nature of the coordinated metal center, could be tailored to influence the catalyst's activity and selectivity in reactions such as cross-coupling, oxidation, or reduction. The thioether functionality is also of interest, as thioether-containing ligands have been increasingly explored in catalysis. bohrium.com

| Potential Catalytic Application | Relevant Functional Group(s) | Analogous System |

| Olefin Polymerization | Amino group, Pyrazine Nitrogens | Aminopyridine-stabilized Group-IV Metal Complexes researchgate.net |

| Cross-Coupling Reactions | Pyrazine Nitrogens, Thioether Sulfur | Thioether-containing Ligands in Catalysis bohrium.com |

| Oxidation/Reduction Reactions | Metal Complex | General Transition Metal Catalysis |

Future Research Horizons and Methodological Challenges in this compound Chemistry

The exploration of this compound and its derivatives is still in its nascent stages, presenting both exciting opportunities and significant challenges for future research.

A primary research direction will be the in-depth investigation of the self-assembly behavior of this molecule and its derivatives. This will involve systematic studies to understand how modifications to the molecular structure, such as altering the substituent on the amino group or extending the ethanol chain, affect the resulting supramolecular architectures. Advanced characterization techniques, including single-crystal X-ray diffraction and scanning tunneling microscopy, will be crucial in elucidating the packing arrangements and intermolecular interactions.

In the realm of catalysis, future work should focus on the synthesis and characterization of various metal complexes of this compound. Screening these complexes for catalytic activity in a broad range of organic reactions will be essential to uncover their potential. Mechanistic studies will also be necessary to understand the role of the ligand in the catalytic cycle and to guide the design of more efficient and selective catalysts.

However, researchers in this field will likely face several methodological challenges. The synthesis and functionalization of pyrazine derivatives can be complex. nih.govresearchgate.net Achieving regioselective substitution on the pyrazine ring can be difficult, and the synthesis of the target molecule itself may require multi-step procedures with careful optimization of reaction conditions. Furthermore, the handling of sulfur-containing compounds can sometimes be problematic due to their potential for oxidation or unpleasant odors.

Another challenge lies in the crystallization of these compounds to obtain high-quality single crystals suitable for X-ray diffraction analysis, which is essential for unambiguously determining their three-dimensional structures and understanding their self-assembly.

Overcoming these synthetic and analytical hurdles will be key to unlocking the full potential of this compound and its derivatives in the development of new functional materials and catalytic systems. The multifunctional nature of this compound, combining the properties of pyrazines, amines, and thioethers, makes it a compelling target for future investigations in supramolecular chemistry and catalysis. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-(5-Aminopyrazin-2-ylthio)ethanol, and what are their respective challenges?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution reactions between 5-aminopyrazine-2-thiol and ethylene oxide derivatives. Key steps include:

- Nucleophilic Substitution : Reacting 5-aminopyrazine-2-thiol with 2-chloroethanol under basic conditions (e.g., NaHCO₃) in ethanol or THF. Challenges include controlling reaction temperature (40–60°C) to minimize by-products like disulfide formation .

- Epoxide Ring-Opening : Using ethylene oxide in the presence of HCl to functionalize the thiol group. This method requires anhydrous conditions to prevent hydrolysis of intermediates .

Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product, as residual solvents or unreacted starting materials may interfere with downstream applications .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of chloroform/acetone (1:5 v/v) solutions yields diffraction-quality crystals .

- Refinement : SHELX programs (e.g., SHELXL) are used to refine bond lengths, angles, and hydrogen-bonding networks. For example, the thioether S–C bond length is typically ~1.81 Å, consistent with similar pyrazine derivatives .

- Validation : R-factors (<0.05) and electron density maps ensure structural accuracy. Disordered solvent molecules are modeled using SQUEEZE in PLATON .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the thioether group in this compound under varying pH conditions?

Methodological Answer: The thioether group exhibits pH-dependent reactivity:

- Oxidation : In acidic conditions (pH <3), H₂O₂ oxidizes the thioether to sulfoxide (confirmed by IR: 1040 cm⁻¹ S=O stretch). At pH 7–9, sulfone formation dominates .

- Nucleophilic Attack : Under basic conditions (pH >10), the sulfur atom undergoes alkylation with methyl iodide, forming sulfonium intermediates. Monitoring via ¹H NMR (D₂O, 400 MHz) reveals shifts in pyrazine protons (δ 8.2–8.5 ppm) .

Contradictions : Discrepancies in oxidation rates between experimental and computational models (e.g., DFT) suggest solvent effects or counterion interactions require further validation .

Q. How do computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) with a ΔG of −7.2 kcal/mol, comparable to indomethacin. The thioether and hydroxyl groups form hydrogen bonds with Arg120 and Tyr355 .

- MD Simulations : GROMACS simulations (100 ns) show stable binding in aqueous environments, with RMSD <2.0 Å. However, false positives may arise due to rigid-backbone assumptions .

- QSAR Models : LogP (1.8) and polar surface area (85 Ų) predict moderate blood-brain barrier permeability, but experimental validation via LC-MS/MS is recommended .

Q. How to resolve discrepancies in reported spectroscopic data for this compound across different studies?

Methodological Answer: Contradictions in NMR or IR data often stem from:

- Solvent Effects : ¹H NMR in DMSO-d₆ vs. CDCl₃ shifts pyrazine NH peaks from δ 6.1 to 5.8 ppm. Standardize solvents for cross-study comparisons .

- Instrument Calibration : Use internal standards (e.g., TMS) and report probe temperatures (±0.1°C) to minimize drift .

- Impurity Interference : LC-MS (ESI+, m/z 199.1 [M+H]⁺) quantifies purity (>98%) and identifies common by-products (e.g., disulfides, m/z 385.3) .

Table 1 : Representative Spectroscopic Data

| Technique | Key Signals | Conditions |

|---|---|---|

| ¹H NMR | δ 8.3 (pyrazine H), δ 3.8 (–CH₂OH) | D₂O, 400 MHz |

| IR | 3350 cm⁻¹ (OH), 1620 cm⁻¹ (C=N) | KBr pellet |

| HRMS | m/z 199.0643 [M+H]⁺ (calc. 199.0645) | ESI+ |

Q. What strategies optimize the coordination chemistry of this compound with transition metals?

Methodological Answer: The compound acts as a bidentate ligand via S and N atoms:

- Metal Complexation : React with Cu(II) acetate in methanol (1:2 molar ratio) to form [Cu(L)₂] complexes. UV-Vis (λmax = 650 nm) and EPR (gǁ = 2.25) confirm square-planar geometry .

- Stability Studies : Potentiometric titrations (pH 2–12) show logK = 4.2 for Cu(II) complexes, but competing hydroxide formation occurs above pH 8.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.